1-(2-Nitrophenyl)azetidine
CAS No.:
Cat. No.: VC19901032
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 1-(2-nitrophenyl)azetidine |
| Standard InChI | InChI=1S/C9H10N2O2/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-10/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | HGAQPMWSXQBHQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
1-(2-Nitrophenyl)azetidine-3-carboxylic acid belongs to the azetidine family, a class of saturated four-membered nitrogen heterocycles. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.2 g/mol. The IUPAC name, 1-(2-nitrophenyl)azetidine-3-carboxylic acid, reflects the substitution pattern: a nitrophenyl group at position 1 and a carboxylic acid at position 3 of the azetidine ring.
Key Structural Features:
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Azetidine Core: The strained four-membered ring contributes to conformational rigidity, a desirable trait in drug design for enhancing target binding .
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Nitrophenyl Group: The electron-withdrawing nitro group at the ortho position influences electronic properties and potential reactivity.
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Carboxylic Acid Moiety: Enhances solubility and provides a handle for further derivatization.
| Property | Value |
|---|---|
| CAS No. | 887595-94-0 |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.2 g/mol |
| SMILES | C1C(CN1C2=CC=CC=C2N+[O-])C(=O)O |
| InChI Key | IVELCXUDFCVTMA-UHFFFAOYSA-N |
Physicochemical and Pharmacokinetic Profiling
Azetidines are prized for their drug-like properties, particularly in central nervous system (CNS) targeting. While specific data for 1-(2-nitrophenyl)azetidine-3-carboxylic acid remains limited, analogous compounds exhibit:
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LogP: ~1.5–2.5 (optimal for blood-brain barrier penetration) .
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Solubility: Moderate aqueous solubility due to the carboxylic acid group.
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Metabolic Stability: Resistance to cytochrome P450 enzymes, as seen in spirocyclic azetidines .
In silico models predict a polar surface area of 85–90 Ų, aligning with guidelines for orally bioavailable drugs . Experimental validation of these properties is ongoing.
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Spirocyclic Azetidine | Dopamine D2 Receptor | 0.12 | |
| Nitrophenyl Azetidine | E. coli Growth | 12.4 |
Future Research Directions
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Derivatization Strategies:
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Mechanistic Studies:
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ADME Optimization:
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